Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis(5-((4-(6-methyl-2-benzothiazolyl)sulfophenyl)azoxy)-, tetrasodium salt
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Overview
Description
Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis(5-((4-(6-methyl-2-benzothiazolyl)sulfophenyl)azoxy)-, tetrasodium salt is a complex organic compound with the molecular formula C₄₂H₂₆N₆Na₄O₁₄S₆ . This compound is known for its use in various industrial applications, particularly in the production of dyes and pigments.
Preparation Methods
The synthesis of Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis(5-((4-(6-methyl-2-benzothiazolyl)sulfophenyl)azoxy)-, tetrasodium salt involves multiple stepsThe final step involves the addition of sodium ions to form the tetrasodium salt . Industrial production methods often involve large-scale reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis(5-((4-(6-methyl-2-benzothiazolyl)sulfophenyl)azoxy)-, tetrasodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis(5-((4-(6-methyl-2-benzothiazolyl)sulfophenyl)azoxy)-, tetrasodium salt has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: Employed in biochemical assays and as a staining agent in microscopy.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Widely used in the production of dyes, pigments, and other colorants.
Mechanism of Action
The mechanism of action of Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis(5-((4-(6-methyl-2-benzothiazolyl)sulfophenyl)azoxy)-, tetrasodium salt involves its interaction with various molecular targets. The compound’s sulfonic acid groups can form strong ionic interactions with proteins and other biomolecules, affecting their function. The azoxy and benzothiazolyl groups can participate in redox reactions, influencing cellular processes .
Comparison with Similar Compounds
Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis(5-((4-(6-methyl-2-benzothiazolyl)sulfophenyl)azoxy)-, tetrasodium salt is unique due to its combination of sulfonic acid, azoxy, and benzothiazolyl groups. Similar compounds include:
Benzenesulfonic acid derivatives: Compounds with similar sulfonic acid groups but different substituents.
Azoxy compounds: Molecules containing the azoxy functional group but lacking the benzothiazolyl moiety.
Benzothiazolyl compounds: Compounds with the benzothiazolyl group but different functional groups attached.
These similar compounds may share some chemical properties but differ in their specific applications and reactivity.
Properties
CAS No. |
63346-49-6 |
---|---|
Molecular Formula |
C42H26N6Na4O14S6 |
Molecular Weight |
1123.0 g/mol |
IUPAC Name |
tetrasodium;5-(1,3-benzothiazol-2-yl)-2-[[[4-[(E)-2-[4-[[4-(1,3-benzothiazol-2-yl)-2-methyl-6-sulfonatophenyl]imino-oxidoazaniumyl]-2-sulfonatophenyl]ethenyl]-3-sulfonatophenyl]-oxidoazaniumylidene]amino]-3-methylbenzenesulfonate |
InChI |
InChI=1S/C42H30N6O14S6.4Na/c1-23-17-27(41-43-31-7-3-5-9-33(31)63-41)19-37(67(57,58)59)39(23)45-47(49)29-15-13-25(35(21-29)65(51,52)53)11-12-26-14-16-30(22-36(26)66(54,55)56)48(50)46-40-24(2)18-28(20-38(40)68(60,61)62)42-44-32-8-4-6-10-34(32)64-42;;;;/h3-22H,1-2H3,(H,51,52,53)(H,54,55,56)(H,57,58,59)(H,60,61,62);;;;/q;4*+1/p-4/b12-11+,47-45?,48-46?;;;; |
InChI Key |
FXHKTENYHCOKAE-FYMABUFDSA-J |
Isomeric SMILES |
CC1=CC(=CC(=C1N=[N+](C2=CC(=C(C=C2)/C=C/C3=C(C=C(C=C3)[N+](=NC4=C(C=C(C=C4C)C5=NC6=CC=CC=C6S5)S(=O)(=O)[O-])[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])[O-])S(=O)(=O)[O-])C7=NC8=CC=CC=C8S7.[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
CC1=CC(=CC(=C1N=[N+](C2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)[N+](=NC4=C(C=C(C=C4C)C5=NC6=CC=CC=C6S5)S(=O)(=O)[O-])[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])[O-])S(=O)(=O)[O-])C7=NC8=CC=CC=C8S7.[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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